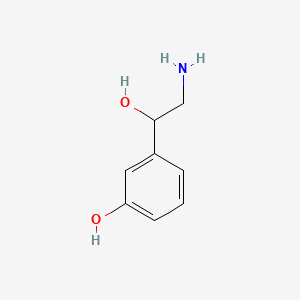
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE is a coordination complex with the formula [Cr(C2H8N2)3]Cl3. It consists of a chromium(III) ion coordinated to three ethylenediamine ligands, forming a stable tricationic complex. This compound is known for its vibrant color and its role in the study of coordination chemistry and transition metal complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE typically involves the reaction of chromium(III) chloride hexahydrate (CrCl3·6H2O) with ethylenediamine (C2H8N2) in the presence of a reducing agent such as zinc. The reaction is carried out in methanol under reflux conditions for about an hour . The general reaction is as follows: [ \text{CrCl}_3 \cdot 6\text{H}_2\text{O} + 3\text{C}_2\text{H}_8\text{N}_2 + \text{Zn} \rightarrow [\text{Cr}(\text{C}_2\text{H}_8\text{N}_2)_3]\text{Cl}_3 + \text{ZnCl}_2 + 6\text{H}_2\text{O} ]
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods for this compound are less common due to its specialized applications. the principles remain similar, involving the controlled reaction of chromium salts with ethylenediamine under appropriate conditions .
Analyse Des Réactions Chimiques
Types of Reactions
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE undergoes various chemical reactions, including:
Substitution: The ethylenediamine ligands can be substituted by other ligands under specific conditions, altering the properties of the complex.
Common Reagents and Conditions
Oxidizing Agents: N-bromosuccinimide (NBS) is commonly used for oxidation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with NBS can yield different chromium oxidation states and complexes .
Applications De Recherche Scientifique
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE has several scientific research applications:
Coordination Chemistry: It serves as a model compound for studying the properties and behavior of coordination complexes.
Spectroscopy: Its distinct color and electronic transitions make it useful in spectroscopic studies, including UV-Vis and IR spectroscopy.
Catalysis: It can act as a catalyst in various chemical reactions, particularly in organic synthesis.
Material Science: The compound is used in the development of new materials with specific electronic and magnetic properties.
Mécanisme D'action
The mechanism of action of TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE involves its ability to coordinate with other molecules and ions. The chromium(III) ion, being a transition metal, can undergo various electronic transitions and redox reactions. The ethylenediamine ligands stabilize the chromium ion and facilitate its interactions with other species . The compound’s reactivity is influenced by the ligand field created by the ethylenediamine ligands, which affects the electronic structure of the chromium ion .
Comparaison Avec Des Composés Similaires
Similar Compounds
TRIS(ETHYLENEDIAMINE)COBALT (III) CHLORIDE: Similar in structure but with cobalt instead of chromium.
HEXAAQUOCHROMIUM (III) NITRATE: Another chromium(III) complex with water ligands instead of ethylenediamine.
Uniqueness
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE is unique due to its stability and the specific electronic properties imparted by the ethylenediamine ligands. These properties make it particularly useful in spectroscopic studies and as a model compound in coordination chemistry .
Propriétés
Numéro CAS |
16165-32-5 |
|---|---|
Formule moléculaire |
C6H26Cl3CrN6O |
Poids moléculaire |
356.67 |
Origine du produit |
United States |
Q1: Can you explain the use of Tris(ethylenediamine)chromium(III) Chloride in Nuclear Magnetic Resonance (NMR) spectroscopy?
A2: [Cr(en)3]Cl3 has proven valuable as a relaxation agent in 13C NMR spectroscopy. [] When added to solutions containing organic compounds, like those found in kraft black liquor, [Cr(en)3]Cl3 enhances the spectral resolution. [] This improvement stems from its ability to increase chemical shift dispersion and reveal previously obscured peaks. This characteristic makes it a powerful tool for analyzing complex mixtures and elucidating the structures of organic molecules in solution. []
Q2: What insights do we have regarding the stability and reactivity of Tris(ethylenediamine)chromium(III) Chloride?
A3: Studies have explored the deamination of [Cr(en)3]Cl3 in the presence of ammonium chloride as a catalyst. [] This research sheds light on the kinetic and mechanistic aspects of ligand substitution reactions involving this complex. Additionally, investigations into the ion association behavior of [Cr(en)3]Cl3 in various solvent systems, such as dimethyl sulfoxide-water mixtures, provide valuable information about its stability and behavior under different conditions. [] This knowledge is essential for understanding its reactivity and potential applications in different chemical environments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









